molecular formula C9H12N2OS B2970940 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one CAS No. 302902-26-7

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

Cat. No.: B2970940
CAS No.: 302902-26-7
M. Wt: 196.27
InChI Key: CCLMKXIXHXJRAG-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by its benzothiazole core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMKXIXHXJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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